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Compound of Interest

Compound Name: (R)-Dimethyl 2-hydroxysuccinate

Cat. No.: B1313653 Get Quote

(R)-Dimethyl 2-hydroxysuccinate, also known as dimethyl (R)-(+)-malate, is a versatile chiral

building block in modern organic synthesis. Its inherent chirality, derived from the natural chiral

pool, makes it a valuable starting material for the stereoselective synthesis of a wide range of

complex molecules, including active pharmaceutical ingredients (APIs) and other fine

chemicals. The presence of a stereochemically defined hydroxyl group and two ester

functionalities allows for a variety of stereoselective transformations.

This document outlines key stereoselective reactions involving (R)-Dimethyl 2-
hydroxysuccinate, providing detailed protocols and data for researchers, scientists, and

professionals in drug development. The applications covered include diastereoselective

alkylation, stereochemical inversion via the Mitsunobu reaction, synthesis of chiral lactones,

and a related biocatalytic approach for the synthesis of chiral succinate derivatives.

Diastereoselective Alkylation (Seebach-Type)
A powerful strategy for carbon-carbon bond formation with excellent stereocontrol is the

Seebach-type alkylation of the dianion of dimethyl (R)-malate. This reaction proceeds with high

diastereoselectivity, allowing for the introduction of an alkyl group at the C3 position to yield

(2R, 3S)-2-hydroxy-3-alkylsuccinates as single diastereomers. The stereochemical outcome is

dictated by the chelation of the lithium cation between the hydroxyl group and the enolate

oxygen, which directs the incoming electrophile to the opposite face of the chiral center.

This method is highly valuable for the synthesis of substituted succinate derivatives with two

defined stereocenters, which are common motifs in natural products and pharmaceuticals.
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Stereochemical Inversion via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the inversion of the stereochemistry at

the C2 position of (R)-Dimethyl 2-hydroxysuccinate.[1] This reaction converts the (R)-alcohol

into its (S)-enantiomer through a nucleophilic substitution with SN2-like inversion of

configuration.[1][2] Typically, a carboxylic acid is used as the nucleophile in the presence of

triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate

(DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] The resulting ester can then be

hydrolyzed to afford (S)-Dimethyl 2-hydroxysuccinate. This transformation is crucial when the

(S)-enantiomer is required for a specific synthetic target and is not readily available.

Synthesis of Chiral γ-Butyrolactones
(R)-Dimethyl 2-hydroxysuccinate is a valuable precursor for the synthesis of enantiomerically

pure γ-butyrolactones. Specifically, reduction of the ester functionalities can lead to the

formation of (R)-3,4-dihydroxybutyric acid, which upon acidification, cyclizes to form the

corresponding (R)-γ-butyrolactone. These chiral lactones are important structural motifs in

many natural products and are versatile intermediates for the synthesis of various bioactive

molecules.

Biocatalytic Asymmetric Reduction for Chiral Succinate
Synthesis
While not a reaction starting from (R)-Dimethyl 2-hydroxysuccinate, the enzymatic

asymmetric reduction of prochiral succinate precursors is a highly relevant and modern

approach to synthesize chiral succinate derivatives.[3] Ene-reductases (ERs) can catalyze the

asymmetric reduction of carbon-carbon double bonds in substrates like dimethyl citraconate,

dimethyl mesaconate, or dimethyl itaconate to produce optically pure dimethyl 2-

methylsuccinates.[3] This biocatalytic method offers several advantages, including high

enantioselectivity, mild reaction conditions, and environmental compatibility, making it an

attractive alternative to traditional chemical methods.[3][4]

Experimental Protocols
Protocol 1: Diastereoselective Alkylation of (R)-Dimethyl
2-hydroxysuccinate (General Procedure)
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This protocol describes a general procedure for the Seebach-type alkylation of dimethyl (R)-

malate to yield (2R, 3S)-2-hydroxy-3-alkylsuccinates.

Materials:

(R)-Dimethyl 2-hydroxysuccinate

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Alkyl halide (e.g., benzyl bromide, methyl iodide)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

nitrogen inlet, and a thermometer, add a solution of (R)-Dimethyl 2-hydroxysuccinate (1.0

eq) in anhydrous THF (0.2 M).

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-Butyllithium (2.2 eq) dropwise to the solution, maintaining the temperature

below -70 °C.

Stir the resulting dianion solution at -78 °C for 1 hour.

Add the alkyl halide (1.1 eq) dropwise to the solution at -78 °C.

Allow the reaction mixture to stir at -78 °C for 4-6 hours, or until TLC analysis indicates

complete consumption of the starting material.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

Allow the mixture to warm to room temperature.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the solution and concentrate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography to afford the desired (2R,

3S)-2-hydroxy-3-alkylsuccinate.

Expected Outcome: This reaction is expected to proceed with high diastereoselectivity, yielding

the (2R, 3S) diastereomer as the major product.

Protocol 2: Mitsunobu Inversion of (R)-Dimethyl 2-
hydroxysuccinate (General Procedure)
This protocol provides a general method for the inversion of the stereocenter in (R)-Dimethyl
2-hydroxysuccinate using a Mitsunobu reaction with p-nitrobenzoic acid.[5]

Materials:

(R)-Dimethyl 2-hydroxysuccinate

p-Nitrobenzoic acid

Triphenylphosphine (PPh₃)

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Anhydrous Tetrahydrofuran (THF)

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere,

dissolve (R)-Dimethyl 2-hydroxysuccinate (1.0 eq), p-nitrobenzoic acid (1.5 eq), and

triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise over 30

minutes, keeping the internal temperature below 5 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring

the reaction by TLC.

Once the reaction is complete, remove the solvent under reduced pressure.

Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and

then with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to yield the inverted p-

nitrobenzoate ester.

The resulting ester can be hydrolyzed using standard conditions (e.g., NaOH in

methanol/water) to afford (S)-Dimethyl 2-hydroxysuccinate.

Protocol 3: Synthesis of (R)-γ-Butyrolactone from (R)-
Dimethyl 2-hydroxysuccinate
This protocol is adapted from a patented procedure for the reduction of dimethyl D-malate.

Materials:
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(R)-Dimethyl 2-hydroxysuccinate (from esterification of D-Malic acid)

Anhydrous Tetrahydrofuran (THF)

Lithium borohydride (LiBH₄)

Anhydrous lithium chloride (LiCl)

Methanol

Phosphoric acid (85%)

Ethyl acetate

Procedure:

Dissolve (R)-Dimethyl 2-hydroxysuccinate (1.0 eq) in anhydrous THF (0.5 M) in a round-

bottom flask under a nitrogen atmosphere.

Add anhydrous lithium chloride (3.0 eq) to the solution.

Carefully add sodium borohydride (2.1 eq) in portions, followed by the addition of methanol

(0.5 M relative to the starting ester).

Stir the mixture at room temperature for 12-24 hours.

Cool the reaction mixture in an ice bath and carefully add 85% phosphoric acid to destroy

the excess borohydride and to acidify the solution (to pH ~2-3).

Heat the mixture to distill off the methanol and THF.

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude (R)-3,4-dihydroxybutyric acid gamma-lactone.

Further purification can be achieved by distillation or column chromatography.
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Protocol 4: Asymmetric Synthesis of (R)-Dimethyl 2-
methylsuccinate via Enzymatic Reduction
This protocol is based on the work by Yi et al. (2022) for the preparative-scale synthesis of (R)-

dimethyl 2-methylsuccinate.[3]

Materials:

Dimethyl citraconate

Tris-HCl buffer (100 mM, pH 8.0)

NADP⁺

Sodium formate

Bacillus sp. ene-reductase (Bac-OYE1) wet cells

Lactobacillus sp. formate dehydrogenase (LbFDH)

1 M HCl

Procedure:

To a 200 mL conical flask, add dimethyl citraconate (11.07 g, 700 mM), NADP⁺ (0.5 mM,

0.39 g/L), sodium formate (910 mM), Bac-OYE1 wet cells (5 g, 50 g/L), and LbFDH (2 U/mL)

in Tris-HCl buffer (100 mM, pH 8.0) to a total volume of 100 mL.

Shake the reaction mixture at 37 °C for 20 hours.

Monitor the pH of the reaction mixture and adjust to pH 8.0 with 1 M HCl at intervals.

Monitor the reaction progress by GC.

After complete conversion, quench the reaction by adding 1 M HCl.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic

layer, and concentrate under reduced pressure.
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The product can be further purified if necessary.

Data Presentation
Table 1: Preparative-Scale Enzymatic Synthesis of (R)- and (S)-Dimethyl 2-methylsuccinate[3]

Entry
Substra
te

Biocatal
yst

Substra
te Conc.
(mM)

Reactio
n Time
(h)

Product
Isolated
Yield
(%)

Enantio
meric
Excess
(ee, %)

1

Dimethyl

citracona

te

Bac-

OYE1
700 20

(R)-

Dimethyl

2-

methylsu

ccinate

86 99

2
Dimethyl

itaconate
AfER 400 27

(R)-

Dimethyl

2-

methylsu

ccinate

77 99

3

Dimethyl

mesacon

ate

SeER 500 14

(S)-

Dimethyl

2-

methylsu

ccinate

80 98
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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